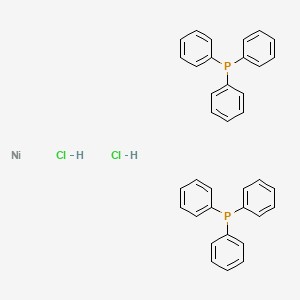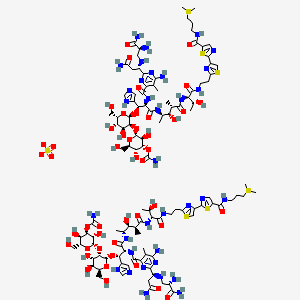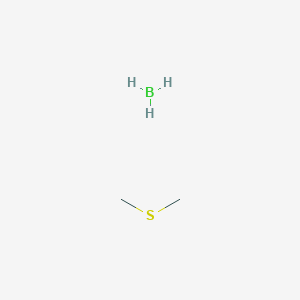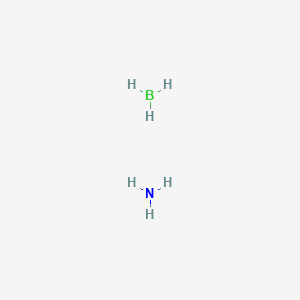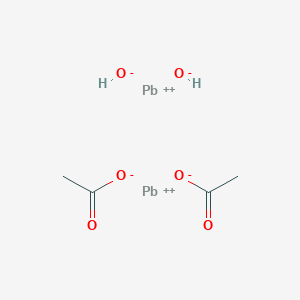
Leadacetatebasic
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white solid that is one of several lead acetates. Historically, it was used as an astringent in Goulard's extract during the 18th, 19th, and early 20th centuries. due to its toxicity and the development of more effective alternatives, its use has declined.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) oxide (PbO) with acetic acid (CH₃COOH) in the presence of water. The reaction proceeds as follows: \[ PbO + 2 CH₃COOH + 2 H₂O \rightarrow Pb₃(OH)₄(C₂H₃O₂)₂ \]
Industrial Production Methods: In an industrial setting, the production of basic lead acetate involves the controlled addition of acetic acid to a suspension of lead(II) oxide in water. The mixture is heated and stirred to ensure complete reaction and the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Basic lead acetate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead(II) acetate can be oxidized to lead(IV) acetate using strong oxidizing agents like hydrogen peroxide (H₂O₂).
Reduction: It can be reduced to elemental lead (Pb) using reducing agents like hydrogen gas (H₂).
Substitution: Lead(II) acetate can react with halides to form lead halides.
Major Products Formed:
Lead(IV) Acetate: Pb(C₂H₃O₂)₄
Elemental Lead: Pb
Lead Halides: PbX₂ (where X is a halide, such as Cl, Br, or I)
Aplicaciones Científicas De Investigación
Basic lead acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies related to lead toxicity and its effects on biological systems.
Medicine: Historically used in medicinal preparations, although its use has been discontinued due to toxicity.
Industry: Utilized in the production of pigments, dyes, and as a mordant in textile processing.
Mecanismo De Acción
The mechanism by which basic lead acetate exerts its effects involves its interaction with biological molecules and pathways. Lead ions (Pb²⁺) can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular damage. This can result in oxidative stress, inflammation, and apoptosis (programmed cell death).
Comparación Con Compuestos Similares
Lead(II) Acetate (Pb(C₂H₃O₂)₂): A related compound with similar uses and toxicity.
Lead(IV) Acetate (Pb(C₂H₃O₂)₄): A higher oxidation state of lead acetate.
Lead Halides (PbX₂): Compounds formed by the reaction of lead(II) acetate with halides.
Uniqueness: Basic lead acetate is unique in its ability to form a complex with hydroxide ions, resulting in its distinct chemical properties and applications.
Propiedades
IUPAC Name |
lead(2+);diacetate;dihydroxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.2H2O.2Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);2*1H2;;/q;;;;2*+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPICMBMWOLHAJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[Pb+2].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O6Pb2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.7e+02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
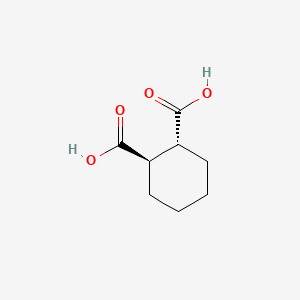
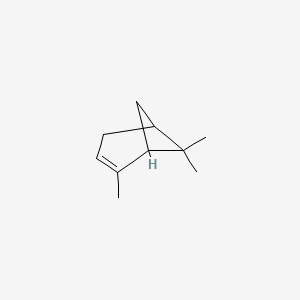
![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene](/img/structure/B7800812.png)
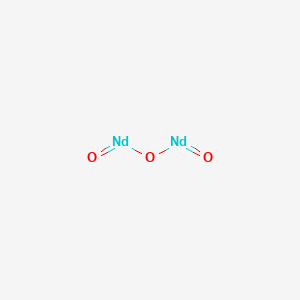

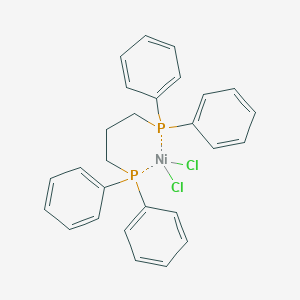
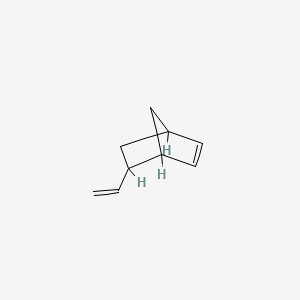
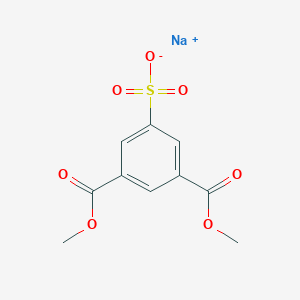
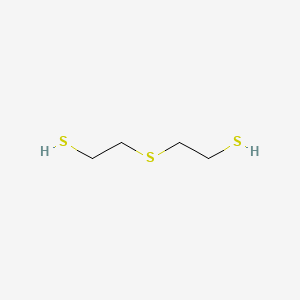
![5-Ethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B7800860.png)
